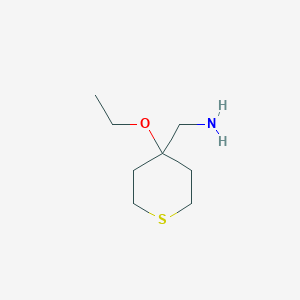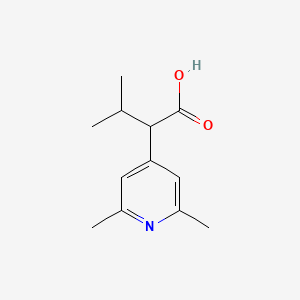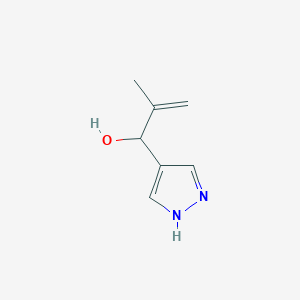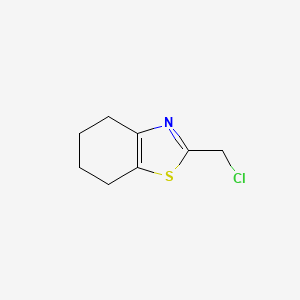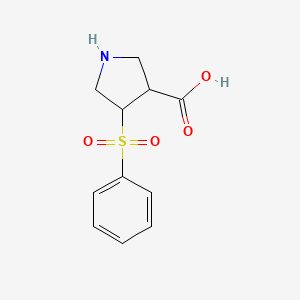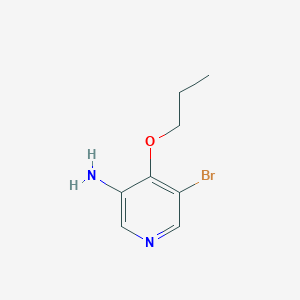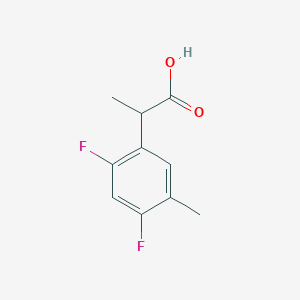
2-(2,4-Difluoro-5-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluoro-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, featuring two fluorine atoms and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid typically involves the reaction of 2,4-difluoro-5-methylbenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of propanoic acid reacts with the aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Difluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
2-(2,4-Difluoro-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. It may act on various enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-(2,4-Dichlorophenyl)propanoic acid
- 2-(2,4-Difluorophenyl)propanoic acid
Uniqueness
2-(2,4-Difluoro-5-methylphenyl)propanoic acid is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
2-(2,4-difluoro-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-7(6(2)10(13)14)9(12)4-8(5)11/h3-4,6H,1-2H3,(H,13,14) |
Clé InChI |
FJSZYLBIYBPXIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)F)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)
![3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13066046.png)
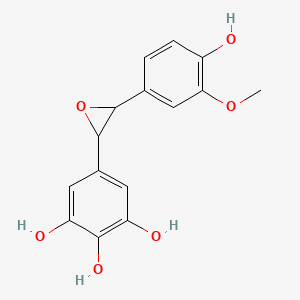
![(Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate](/img/structure/B13066055.png)
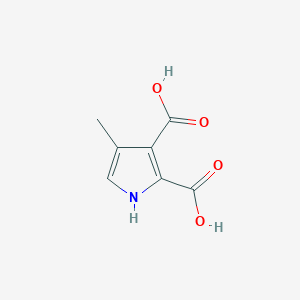
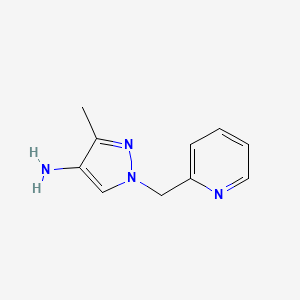

![Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate](/img/structure/B13066078.png)
